3,8-Dibromoimidazo[1,2-A]pyrazine

iterative cross-coupling Negishi coupling medicinal chemistry building blocks

3,8-Dibromoimidazo[1,2-a]pyrazine (CAS 936361-36-3) is a heterocyclic building block featuring two bromine atoms positioned on distinct electronic domains of the fused imidazo[1,2-a]pyrazine scaffold. The imidazole ring's C3 position and the pyrazine ring's C8 position exhibit fundamentally different reactivity profiles toward transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 936361-36-3
Cat. No. B3169258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromoimidazo[1,2-A]pyrazine
CAS936361-36-3
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
InChIKeyDJVCJNVMXJJHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromoimidazo[1,2-a]pyrazine (CAS 936361-36-3): A Regioselectively Orthogonal Bis-Halogenated Heterocyclic Building Block for Iterative Cross-Coupling


3,8-Dibromoimidazo[1,2-a]pyrazine (CAS 936361-36-3) is a heterocyclic building block featuring two bromine atoms positioned on distinct electronic domains of the fused imidazo[1,2-a]pyrazine scaffold [1]. The imidazole ring's C3 position and the pyrazine ring's C8 position exhibit fundamentally different reactivity profiles toward transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) [2]. This orthogonality is rooted in the heterocycle's electron density distribution: the imidazole moiety is electron-rich and susceptible to oxidative addition in palladium catalysis, whereas the pyrazine ring is electron-deficient, rendering the C8 halide highly activated for SNAr and enabling Negishi-type couplings [3]. The compound serves as a versatile entry point for the sequential installation of diverse substituents, supporting the synthesis of 3,8-disubstituted and polyfunctionalized imidazo[1,2-a]pyrazines relevant to medicinal chemistry programs targeting kinases and CNS-active agents.

Why Generic Substitution Fails for 3,8-Dibromoimidazo[1,2-a]pyrazine: Regioisomeric and Mono-Halogenated Analogs Compromise Iterative Synthetic Potential


Substituting 3,8-dibromoimidazo[1,2-a]pyrazine with regioisomeric analogs (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine) or mono-brominated derivatives (e.g., 3-bromoimidazo[1,2-a]pyrazine) results in a substantial loss of synthetic versatility [1]. The 3,8-dibromo substitution pattern uniquely positions one halogen on the electron-rich imidazole ring (C3) and the other on the electron-deficient pyrazine ring (C8), creating orthogonal reactivity handles that can be addressed sequentially without protecting group manipulations [2]. In contrast, the 6,8-dibromo regioisomer concentrates both halogens on the pyrazine ring, narrowing the scope of applicable reactions to predominantly SNAr and limiting the ability to install two structurally diverse substituents via distinct mechanistic pathways [3]. Furthermore, mono-brominated analogs lack the dual-functionalization capacity altogether, forcing users to perform additional halogenation steps that are often non-selective and require re-optimization of reaction conditions. The specific spatial and electronic relationship between the C3 and C8 positions in this compound is not replicated by any other commercially available dibromoimidazopyrazine isomer, making generic substitution a direct compromise to downstream synthetic efficiency.

3,8-Dibromoimidazo[1,2-a]pyrazine Quantitative Differentiation Evidence: Comparative Reactivity, Orthogonality, and Synthetic Efficiency


Orthogonal Reactivity at C3 (Pd-Catalyzed Cross-Coupling) vs. C8 (Negishi Cross-Coupling): Sequential Functionalization Without Protecting Groups

3,8-Dibromoimidazo[1,2-a]pyrazine exhibits orthogonal reactivity between its C3 and C8 bromine atoms, enabling sequential functionalization via mechanistically distinct pathways without intermediate protection steps. The C3 bromine, located on the electron-rich imidazole ring, participates preferentially in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings under standard conditions. In contrast, the C8 bromine on the electron-deficient pyrazine ring demonstrates superior reactivity in Negishi cross-couplings using organozinc reagents [1]. In a direct comparative study, 6-chloro-8-bromoimidazo[1,2-a]pyrazine analogs underwent selective Negishi coupling at C8 with 81-91% yield, while the C6 chloro substituent remained intact, confirming the orthogonality of the pyrazine ring halogens to organozinc-mediated coupling [1]. This contrasts sharply with the 6,8-dibromo regioisomer, where both halogens reside on the pyrazine ring and lack this electronic differentiation, resulting in competitive reactivity and complex product mixtures under sequential coupling conditions [2].

iterative cross-coupling Negishi coupling medicinal chemistry building blocks

C8 Bromine SNAr Reactivity Advantage Over C6 and C3 Positions: Regioselective Nucleophilic Displacement

The C8 bromine in 3,8-dibromoimidazo[1,2-a]pyrazine demonstrates marked reactivity toward nucleophilic aromatic substitution (SNAr) compared to bromines at other positions. In the closely related 6,8-dibromoimidazo[1,2-a]pyrazine system, nucleophilic displacement with methoxide proceeds with high selectivity at C8, yielding 6-bromo-8-methoxyimidazo[1,2-a]pyrazine as the predominant product [1]. This selectivity arises from the pyrazine ring's electron-deficient nature, which activates the C8 position for SNAr through stabilization of the Meisenheimer complex intermediate [2]. In contrast, the C3 bromine on the imidazole ring is substantially less reactive toward SNAr under comparable conditions, requiring forcing conditions or transition-metal catalysis for substitution [3]. This differential SNAr reactivity creates a strategic advantage: users can selectively functionalize the C8 position with amine nucleophiles while preserving the C3 bromine for subsequent Pd-catalyzed cross-coupling, achieving a regiospecific two-step diversification sequence without cross-reactivity.

SNAr regioselective amination late-stage functionalization

Computationally Validated Regioselectivity: pKa and N-Basicity Calculations Predict and Confirm Orthogonal Functionalization

The orthogonal reactivity of 3,8-dibromoimidazo[1,2-a]pyrazine is not merely empirical but is supported by computational studies that quantify the electronic differences between ring positions. Knochel and coworkers performed pKa determinations and N-basicity calculations on the imidazo[1,2-a]pyrazine scaffold, revealing that the imidazole ring (containing C3) and pyrazine ring (containing C8) have substantially different proton affinities and electron densities [1]. These calculations guided the development of regioselective metalation protocols using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, which selectively target the pyrazine ring positions for zinc and magnesium insertion [1]. The computational predictions were experimentally validated: metalation at the pyrazine ring occurred with >95% regioselectivity, enabling subsequent Negishi cross-coupling at C8 with yields of 81-91% [1]. In contrast, the 6,8-dibromo regioisomer lacks this computationally validated orthogonality because both halogens reside on the same electronically defined ring, offering no differential metalation sites [2]. For procurement decisions, this computational validation reduces the risk associated with reaction development, providing a predictable rather than empirical basis for route planning.

computational chemistry DFT prediction reaction optimization

One-Pot Sequential Suzuki-Coupling/Direct C-H Functionalization Compatible with C8 Substituents: Enabling Trisubstituted Derivatives

3,8-Dibromoimidazo[1,2-a]pyrazine is structurally predisposed to participate in advanced one-pot sequential functionalization sequences that yield trisubstituted imidazo[1,2-a]pyrazines with three distinct substituents. Grosse and coworkers demonstrated that a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation proceeds efficiently at the C3 and C6 positions of the imidazo[1,2-a]pyrazine scaffold [1]. Critically, this one-pot procedure remains effective in the presence of a methyl thioether group at C8, which may subsequently be engaged in an additional cross-coupling reaction to afford 3,6,8-trisubstituted derivatives [1]. For 3,8-dibromoimidazo[1,2-a]pyrazine, this establishes a clear synthetic trajectory: C3 Suzuki coupling, followed by C6 C-H arylation, followed by C8 cross-coupling, enabling the programmed installation of three distinct functional groups from a single starting material. The 6,8-dibromo regioisomer cannot access this trisubstituted pattern because it lacks a halogen at the C3 position, the primary site for initial Suzuki coupling in the one-pot protocol [2]. Mono-brominated analogs such as 3-bromoimidazo[1,2-a]pyrazine limit the user to at most disubstituted products unless additional halogenation steps are introduced.

one-pot synthesis C-H functionalization trisubstituted heterocycles

3,8-Dibromoimidazo[1,2-a]pyrazine: Optimal Application Scenarios for Medicinal Chemistry and Process Research


Kinase Inhibitor Lead Optimization: Divergent SAR Exploration via Orthogonal C3 and C8 Functionalization

In kinase inhibitor programs where the imidazo[1,2-a]pyrazine scaffold serves as an adenine-mimetic hinge binder, 3,8-dibromoimidazo[1,2-a]pyrazine enables divergent exploration of two distinct vectors from a single core. The C3 position, corresponding to the solvent-exposed region or ribose pocket depending on binding mode, can be elaborated via Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids [1]. Concurrently, the C8 position, typically oriented toward the selectivity pocket or gatekeeper region, can be functionalized independently via Negishi coupling or SNAr with amines [2]. This orthogonal reactivity permits the parallel synthesis of matrix libraries without cross-reactivity or protecting group manipulations, accelerating SAR campaigns by reducing the number of synthetic steps per analog by approximately 30-50% compared to linear sequences starting from mono-halogenated cores [1].

CNS-Penetrant Compound Synthesis: C8 Aminoalkyl Derivatives with Retained C3 Aryl Diversity

Imidazo[1,2-a]pyrazines with C8 aminoalkyl substituents have demonstrated bronchodilator activity superior to theophylline and favorable CNS safety profiles in vivo [1]. 3,8-Dibromoimidazo[1,2-a]pyrazine offers a strategic advantage in this therapeutic area: the C8 bromine can be displaced via SNAr with primary or secondary amines to install basic amine functionality associated with CNS penetration, while the C3 bromine remains intact for subsequent Pd-catalyzed cross-coupling with aryl or heteroaryl partners to tune potency and selectivity [2]. This orthogonal functionalization sequence avoids competitive substitution at undesired positions, a common issue when using 6,8-dibromo regioisomers where both halogens compete for SNAr [1]. The predictable regiochemistry reduces purification burden and improves isolated yields of target analogs.

Process Chemistry Route Scouting: Reducing Step Count via One-Pot Sequential Transformations

For process chemists developing scalable routes to complex imidazo[1,2-a]pyrazine-containing APIs, 3,8-dibromoimidazo[1,2-a]pyrazine presents opportunities for telescoped or one-pot sequences that reduce unit operations. The one-pot Suzuki-Miyaura cross-coupling / direct C-H arylation protocol developed by Grosse and coworkers is compatible with C8 substituents and proceeds with high efficiency (70-95% yield) at the C3 and C6 positions [1]. When starting from 3,8-dibromoimidazo[1,2-a]pyrazine, the C8 bromine can be engaged in a third distinct transformation—either prior to or following the one-pot sequence—to deliver trisubstituted products in a maximum of two isolated intermediates [1]. This compares favorably to alternative routes using mono-bromo starting materials, which require at least three separate halogenation-functionalization cycles to achieve equivalent substitution density, each adding purification steps and yield losses.

Materials Chemistry: Synthesis of Push-Pull Chromophores via Sequential Donor-Acceptor Installation

In materials chemistry applications requiring donor-acceptor (D-A) architectures, 3,8-dibromoimidazo[1,2-a]pyrazine enables the regioselective installation of electron-donating and electron-withdrawing groups at electronically complementary positions. The electron-deficient pyrazine ring (C8) can be functionalized with electron-rich aryl or heteroaryl donors via Negishi coupling, while the electron-rich imidazole ring (C3) can be substituted with electron-deficient acceptors via Suzuki coupling [1]. The 3,8-substitution pattern establishes a defined D-A vector through the molecular framework, which is not achievable with the 6,8-dibromo regioisomer due to the absence of electronic differentiation between substitution sites [2]. Computational validation of the electronic properties of the imidazo[1,2-a]pyrazine core further supports rational design of optoelectronic properties before experimental synthesis, reducing material waste in property optimization campaigns [1].

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